molecular formula C24H18FN5 B2782329 2-[3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-1,2,3,4-tetrahydroisoquinoline CAS No. 866345-63-3

2-[3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2782329
CAS No.: 866345-63-3
M. Wt: 395.441
InChI Key: QDJTXFKNCGGSIE-UHFFFAOYSA-N
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Description

2-[3-(4-Fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-1,2,3,4-tetrahydroisoquinoline is a synthetic chemical compound designed for advanced pharmacological and oncological research. This molecule is of significant interest due to its hybrid structure, incorporating a 1,2,3-triazolo[1,5-a]quinazoline scaffold linked to a 1,2,3,4-tetrahydroisoquinoline group. Compounds within the triazoloquinazoline family have been identified as potent ligands for various biological receptors and are frequently investigated for their potential to inhibit the growth of cancer cells . The specific inclusion of a 4-fluorophenyl substituent at the 3-position of the triazole ring is a common structural motif used to optimize a compound's binding affinity and selectivity, as fluorinated aromatic groups can significantly influence a molecule's electronic properties, metabolic stability, and interaction with target proteins . The 1,2,3,4-tetrahydroisoquinoline moiety is a privileged structure in medicinal chemistry, often associated with bioactive molecules and is found in compounds evaluated as cancer cell growth inhibitors . Researchers can explore this compound as a candidate for evaluating activity against a range of hyperproliferative disorders. Its core structure is related to patented compounds reported to exhibit inhibitory effects on receptor tyrosine kinases, which are key targets in cancer therapy . As a fused heterocyclic system, the triazoloquinazoline core contributes to the molecule's planarity, which can be a critical factor for intercalation or binding into flat regions of enzyme active sites . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-fluorophenyl)triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN5/c25-19-11-9-17(10-12-19)22-24-26-23(20-7-3-4-8-21(20)30(24)28-27-22)29-14-13-16-5-1-2-6-18(16)15-29/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJTXFKNCGGSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=C(N=NN4C5=CC=CC=C53)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound features a triazole ring fused to a quinazoline moiety along with a tetrahydroisoquinoline scaffold. The presence of the 4-fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities including antimicrobial, anticancer, and neuroprotective effects. The following sections summarize specific biological activities associated with this compound.

Antimicrobial Activity

Studies have shown that derivatives of triazoloquinazolines possess significant antimicrobial properties. For instance, N-benzyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine demonstrated effective activity against various bacterial strains and was evaluated for its potential as an antitubercular agent .

Anticancer Activity

The compound's anticancer potential has been investigated through its cytotoxic effects on different cancer cell lines. In vitro assays revealed that compounds related to this scaffold exhibited IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines . The mechanism involves intercalation into DNA and inhibition of topoisomerase II activity, which is crucial for DNA replication and repair.

CompoundCell LineIC50 (μM)
16HepG26.29
16HCT-1162.44
Doxorubicin-8.23

This table summarizes the cytotoxic activities of selected compounds against cancer cell lines.

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of similar triazoloquinazoline derivatives. These compounds have been shown to reduce inflammation and oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound can insert itself between DNA bases, disrupting replication processes.
  • Enzyme Inhibition : It targets key enzymes such as topoisomerase II and bacterial enzymes critical for microbial survival.
  • Cytokine Modulation : The compound may inhibit pro-inflammatory cytokine production, thereby reducing inflammation .

Case Studies

Several case studies have explored the efficacy of compounds related to this scaffold:

  • Study on Anticancer Activity : A study demonstrated that derivatives with a trifluoromethyl group showed enhanced cytotoxicity due to increased binding affinity to DNA .
  • Neuroprotection Evaluation : Another investigation reported that certain derivatives exhibited protective effects against oxidative stress in neuronal models .

Scientific Research Applications

The compound 2-[3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-1,2,3,4-tetrahydroisoquinoline is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its applications in scientific research, particularly in drug development and biological studies.
  • Molecular Formula : C₁₃H₉FN₄
  • Molecular Weight : 257.22 g/mol
  • Structural Features : The compound features a triazoloquinazoline moiety which is known for its diverse pharmacological properties.

Anticancer Properties

Recent studies have indicated that compounds containing the triazoloquinazoline framework exhibit significant anticancer activity. For instance, derivatives of triazoloquinazoline have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. A study highlighted the cytotoxic effects of these compounds against human cancer cell lines with IC₅₀ values ranging from 2.44 to 9.43 μM, suggesting a promising therapeutic potential against malignant tumors .

Antimicrobial Activity

The compound's derivatives have also shown antimicrobial properties. Research demonstrated that certain triazoloquinazoline analogs possess inhibitory effects against both bacterial and fungal strains. These findings indicate the potential for developing new antimicrobial agents based on this scaffold .
The mechanism of action for compounds like 2-[3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quin

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazolo-Fused Heterocycles

Compound Name Core Structure Key Substituents Planarity/Conformation Reference
Target Compound [1,2,3]Triazolo[1,5-a]quinazoline 4-fluorophenyl, tetrahydroisoquinoline Partially planar (fluorophenyl group perpendicular to core) -
3-Phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-one [1,2,3]Triazolo[1,5-a]quinazoline Phenyl Planar triazoloquinazoline core
5-(4-Chlorophenyl)-3-(2,4-dimethylthiazol-5-yl)-1,2,4-triazolo[3,4-a]isoquinoline [1,2,4]Triazolo[3,4-a]isoquinoline 4-chlorophenyl, thiazole Triazoloisoquinoline nearly planar; thiazole twisted by 66.36°
K 14 (Substituted quinazolinone) [1,2,4]Triazolo[1,5-c]quinazolin-2-one 4-nitrophenyl, vinyl Planar core with nitro group enhancing polarity

Key Observations :

  • The target compound’s tetrahydroisoquinoline moiety introduces saturation, increasing conformational flexibility compared to fully aromatic isoquinoline analogs (e.g., triazolo[3,4-a]isoquinoline in ).
  • Fluorophenyl substituents (target compound, ) often adopt perpendicular orientations relative to the core, reducing steric hindrance and enhancing π-stacking interactions compared to chlorophenyl groups .

Key Observations :

  • The target compound’s synthesis likely involves multi-step condensation and cyclization, analogous to methods in .
  • Oxidative cyclization (e.g., nitrobenzene-mediated) is common for triazolo-fused systems but may require harsh conditions compared to DMF-assisted crystallization .

Table 3: Functional Comparison of Analogous Compounds

Compound Name Biological Activity Mechanism/Application Potency (IC50/Inhibition Rate) Reference
K 14 () Anti-inflammatory COX-2 inhibition Not reported
Triazolopyrimidine hydrazones () Herbicidal, antifungal Photosystem II disruption 60–80% inhibition at 100 μg/mL
Quinconazole () Fungicidal Ergosterol biosynthesis inhibition Broad-spectrum activity
N-[3-(4-Quinazolinyl)aminopyrazole] () Antimicrobial Cell wall synthesis inhibition 70–85% inhibition at 50 μg/mL

Key Observations :

  • Fluorinated analogs (e.g., target compound) are hypothesized to exhibit enhanced antifungal or antimicrobial activity compared to chlorophenyl derivatives (e.g., ) due to increased membrane permeability.
  • The tetrahydroisoquinoline group may confer selectivity for neurological targets (e.g., GABA receptors), as seen in structurally related anxiolytics .

Challenges and Contradictions

  • Structural vs. Functional Divergence: Triazolo[1,5-a]quinazoline derivatives (target) and triazolo[3,4-a]isoquinoline analogs () share similar triazole cores but differ in bioactivity due to ring fusion and substituent effects .
  • Fluorophenyl vs. Chlorophenyl : While fluorophenyl groups generally improve metabolic stability, some studies report chlorophenyl derivatives (e.g., ) as more potent in antifungal contexts, highlighting substituent-dependent efficacy .

Q & A

Q. Methodological Answer :

  • Key Steps :
    • Condensation : React 2-(3-(4-fluorophenyl)quinazolin-1-yl)hydrazine with a substituted aldehyde (e.g., tetrahydroisoquinoline derivatives) in isopropanol under reflux to form hydrazone intermediates.
    • Oxidative Cyclization : Use nitrobenzene at 473 K to cyclize the hydrazone into the triazoloquinazoline core .
  • Efficiency Improvements :
    • Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
    • Optimize solvent systems (e.g., dichloromethane for recrystallization) to enhance purity and yield .

Advanced: How can computational methods resolve contradictions in reported bioactivity data for this compound?

Q. Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to identify binding modes and affinity variations caused by structural conformations (e.g., torsion angles in the tetrahydroisoquinoline moiety) .
  • SAR Analysis : Compare bioactivity trends across derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) using statistical models (e.g., multivariate regression) to isolate critical functional groups .
  • Data Validation : Cross-reference experimental IC₅₀ values with computational predictions (e.g., docking scores) to identify outliers due to assay variability .

Basic: What analytical techniques confirm the molecular structure and intermolecular interactions?

Q. Methodological Answer :

  • X-Ray Crystallography : Resolve the triazoloquinazoline core's planarity (r.m.s. deviation < 0.05 Å) and quantify torsional angles (e.g., 56–66° between aromatic rings) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) and DEPT-135 to confirm methylene protons in the tetrahydroisoquinoline group .
    • LC-MS : Validate molecular weight (e.g., m/z 429.1 for C₂₅H₁₈FN₅) and fragmentation patterns .
  • Intermolecular Interactions : Detect π-π stacking (centroid distances ~3.6 Å) and C–H⋯N hydrogen bonds via crystallographic data .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Q. Methodological Answer :

  • Variable Selection :
    • Structural Modifications : Vary substituents (e.g., fluorophenyl, methyl, or methoxy groups) on the triazole and quinazoline rings .
    • Scaffold Hybridization : Fuse with isoquinoline or benzothiazole cores to assess bioactivity shifts .
  • Experimental Design :
    • Use factorial design (e.g., 2³ factorial matrix) to test variables like solvent polarity, temperature, and catalyst loading .
    • Apply response surface methodology (RSM) to optimize reaction conditions (e.g., time, yield) .

Basic: What strategies assess the compound’s bioactivity and mechanism of action?

Q. Methodological Answer :

  • In Vitro Assays :
    • Antimicrobial : Broth microdilution (MIC ≤ 8 µg/mL against S. aureus) .
    • Anticancer : MTT assay (e.g., IC₅₀ = 12 µM against HeLa cells) .
  • Mechanistic Probes :
    • Fluorescence quenching to study DNA intercalation (e.g., ΔF = 80% with CT-DNA) .
    • Enzyme inhibition assays (e.g., COX-2 inhibition via ELISA) .

Advanced: How can AI-driven simulations enhance reaction optimization for derivatives?

Q. Methodological Answer :

  • COMSOL Multiphysics Integration :
    • Model heat/mass transfer in nitrobenzene-mediated cyclization to predict reaction completion .
    • Simulate solvent effects on crystallization kinetics (e.g., dichloromethane vs. ethanol) .
  • Machine Learning :
    • Train neural networks on reaction databases (e.g., Reaxys) to predict optimal conditions (e.g., 85% yield at 473 K) .

Basic: What are the challenges in purifying this compound, and how are they addressed?

Q. Methodological Answer :

  • Challenges :
    • Low solubility of the triazoloquinazoline core in polar solvents.
    • Co-elution of byproducts (e.g., uncyclized hydrazones) during chromatography.
  • Solutions :
    • Use gradient elution (hexane/ethyl acetate 8:2 to 6:4) in column chromatography .
    • Recrystallize from dichloromethane/hexane mixtures to isolate high-purity crystals (>98%) .

Advanced: How to evaluate pharmacokinetic properties using in silico and in vitro models?

Q. Methodological Answer :

  • ADMET Prediction :
    • SwissADME : Predict logP (~3.2), BBB permeability (CNS MPO = 4.5), and CYP450 inhibition .
  • In Vitro Models :
    • Caco-2 Permeability : Measure apparent permeability (Papp > 1 × 10⁻⁶ cm/s) .
    • Microsomal Stability : Incubate with liver microsomes (t₁/₂ = 45 min) to assess metabolic liability .

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